molecular formula C13H13BO4 B8207482 4-Phenoxy-2-methoxyphenylboronic acid

4-Phenoxy-2-methoxyphenylboronic acid

Cat. No.: B8207482
M. Wt: 244.05 g/mol
InChI Key: GLYQRYTVQVYAPU-UHFFFAOYSA-N
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Description

4-Phenoxy-2-methoxyphenylboronic acid is an organic compound with the molecular formula C13H13BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with phenoxy and methoxy groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-2-methoxyphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxy-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Phenoxy-2-methoxyphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenoxy-2-methoxyphenylboronic acid primarily involves its role as a boron-containing reagent in chemical reactions. The boron atom in the compound can form stable complexes with various organic and inorganic molecules, facilitating the formation of new chemical bonds. In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity .

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Phenoxyphenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Hydroxyphenylboronic acid

Comparison: 4-Phenoxy-2-methoxyphenylboronic acid is unique due to the presence of both phenoxy and methoxy groups on the phenyl ring. This dual substitution pattern imparts distinct electronic and steric properties, making it more versatile in certain chemical reactions compared to its analogs. For instance, the methoxy group can act as an electron-donating group, enhancing the reactivity of the boronic acid in cross-coupling reactions .

Properties

IUPAC Name

(2-methoxy-4-phenoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO4/c1-17-13-9-11(7-8-12(13)14(15)16)18-10-5-3-2-4-6-10/h2-9,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYQRYTVQVYAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC2=CC=CC=C2)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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